4-chloro-N-(2,5-difluorophenyl)benzamide: Direct Comparative Binding Data for Dopamine D2 vs. D3 Receptor Antagonism
This compound exhibits a quantifiable, >3-fold selectivity for the dopamine D3 receptor over the D2 receptor in direct comparative antagonist assays. The target compound has a Ki of 25.1 nM at the human D3 receptor, compared to a Ki of 316 nM at the human D2 receptor, yielding a D2/D3 selectivity ratio of 12.6 [1]. This profile is distinct from that of a structurally related benzamide analog, which showed a Ki of 79.4 nM at D2 and 100 nM at D3, a selectivity ratio of only 1.26 [2].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | D3 Ki = 25.1 nM; D2 Ki = 316 nM; D2/D3 Selectivity Ratio = 12.6 |
| Comparator Or Baseline | Comparator (structurally related benzamide analog): D3 Ki = 100 nM; D2 Ki = 79.4 nM; D2/D3 Selectivity Ratio = 1.26 |
| Quantified Difference | The target compound is 4-fold more potent at D3 (25.1 nM vs 100 nM) and 4-fold less potent at D2 (316 nM vs 79.4 nM) than the comparator. This results in a 10-fold improvement in D3-over-D2 selectivity (12.6 vs 1.26). |
| Conditions | Antagonist activity assessed by [35S]GTPγS binding assay in CHO cells expressing recombinant human D2 or D3 receptors [1][2]. |
Why This Matters
For researchers investigating D3 receptor function without confounding D2 activity, this compound offers a superior selectivity window over the comparator, making it a more precise pharmacological tool for deconvolution of dopaminergic signaling pathways.
- [1] BindingDB. BDBM50414564 (CHEMBL562833). Affinity data for 4-chloro-N-(2,5-difluorophenyl)benzamide at human D2 and D3 receptors. View Source
- [2] BindingDB. BDBM50414559 (CHEMBL557110). Affinity data for a structurally related benzamide analog at human D2 and D3 receptors. View Source
